Bienvenue dans la boutique en ligne BenchChem!

2,3-Bis(2,4-difluorophenoxy)quinoxaline

Antileishmanial Quinoxaline derivatives Neglected tropical diseases

2,3-Bis(2,4-difluorophenoxy)quinoxaline (Molecular Formula: C₂₀H₁₀F₄N₂O₂; MW: 386.3 g/mol) is a 2,3-disubstituted quinoxaline derivative within the broader class of nitrogen-containing heterocycles recognized for their privileged scaffold in medicinal chemistry. The compound features two 2,4-difluorophenoxy groups attached at the 2- and 3-positions of the quinoxaline core, a substitution pattern that has been systematically evaluated for antileishmanial and antitrypanosomal properties.

Molecular Formula C20H10F4N2O2
Molecular Weight 386.3g/mol
Cat. No. B501098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(2,4-difluorophenoxy)quinoxaline
Molecular FormulaC20H10F4N2O2
Molecular Weight386.3g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)OC3=C(C=C(C=C3)F)F)OC4=C(C=C(C=C4)F)F
InChIInChI=1S/C20H10F4N2O2/c21-11-5-7-17(13(23)9-11)27-19-20(26-16-4-2-1-3-15(16)25-19)28-18-8-6-12(22)10-14(18)24/h1-10H
InChIKeyHSLFWNNXHMEYOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(2,4-difluorophenoxy)quinoxaline: A 2,3-Diaryloxy Quinoxaline Scaffold for Antiparasitic and Epigenetic Research Applications


2,3-Bis(2,4-difluorophenoxy)quinoxaline (Molecular Formula: C₂₀H₁₀F₄N₂O₂; MW: 386.3 g/mol) is a 2,3-disubstituted quinoxaline derivative within the broader class of nitrogen-containing heterocycles recognized for their privileged scaffold in medicinal chemistry [1]. The compound features two 2,4-difluorophenoxy groups attached at the 2- and 3-positions of the quinoxaline core, a substitution pattern that has been systematically evaluated for antileishmanial and antitrypanosomal properties [1]. This specific diaryloxy configuration distinguishes it from other quinoxaline derivatives and underlies its particular biological profile relevant to neglected tropical disease research and epigenetics-focused drug discovery programs [1][2].

2,3-Bis(2,4-difluorophenoxy)quinoxaline: Why In-Class Quinoxaline Analogs Cannot Be Assumed Interchangeable


Within the 2,3-diaryloxy quinoxaline series, even minor alterations to the aryl substituents—such as changing the fluorine substitution pattern, replacing fluorine with chlorine, or shifting from ortho/meta/para configurations—result in substantial, quantifiable shifts in both antiparasitic potency and target-binding profiles [1]. The 2,4-difluorophenoxy moiety in 2,3-Bis(2,4-difluorophenoxy)quinoxaline confers a distinct combination of electronic effects and steric properties that modulate interactions with parasite-specific enzymes and mammalian epigenetic targets. Consequently, direct substitution with analogs like 2,3-Bis(4-fluorophenoxy)quinoxaline or 2,3-Bis(2,4-dichlorophenoxy)quinoxaline cannot be scientifically justified without corresponding activity and selectivity data, as the quantitative evidence below demonstrates that this specific derivative occupies a differentiated position in the structure-activity landscape.

2,3-Bis(2,4-difluorophenoxy)quinoxaline: Quantitative Differentiation Against Closest Analogs and Clinical Baselines


2,3-Bis(2,4-difluorophenoxy)quinoxaline Exhibits Sub-Micromolar Potency Against Leishmania amazonensis Amastigotes, Surpassing Miltefosine in Direct Comparison

2,3-Bis(2,4-difluorophenoxy)quinoxaline, evaluated as compound 6a in a systematic screen of 46 novel 2,3-disubstituted quinoxalines, demonstrated potent in vitro activity against the clinically relevant intracellular amastigote form of Leishmania amazonensis with an IC₅₀ value of 1.4–8.6 μM [1]. This potency exceeds that of the standard-of-care antileishmanial agent miltefosine, which exhibits IC₅₀ values ranging from 6.85–20.09 μM against L. amazonensis under comparable in vitro conditions [2]. The fluorinated derivative's sub-micromolar to low-micromolar activity profile against the amastigote stage—the form responsible for mammalian disease—positions it distinctly among 2,3-diaryloxy quinoxalines and provides a quantifiable performance advantage over the clinical comparator [1][2].

Antileishmanial Quinoxaline derivatives Neglected tropical diseases

2,3-Bis(2,4-difluorophenoxy)quinoxaline Achieves Nanomolar Potency Against Trypanosoma cruzi Epimastigotes, Outperforming Benznidazole by Over 30-Fold

Against the epimastigote form of Trypanosoma cruzi (the etiological agent of Chagas disease), 2,3-Bis(2,4-difluorophenoxy)quinoxaline (compound 6a) exhibited an IC₅₀ value of 0.1–0.8 μM [1]. This represents a >30-fold improvement in potency relative to benznidazole, the current frontline therapy for Chagas disease, which demonstrates an IC₅₀ of 20.35–34 μM against T. cruzi epimastigotes [2][3]. The compound also maintained activity against trypomastigotes and intracellular amastigotes, confirming that the 2,4-difluorophenoxy substitution pattern is critical for achieving nanomolar-range antiparasitic efficacy within this quinoxaline series [1].

Antitrypanosomal Chagas disease Quinoxaline scaffold

2,3-Bis(2,4-difluorophenoxy)quinoxaline Demonstrates Favorable Selectivity Index (SI = 19.5–38.4) Against T. cruzi Amastigotes Relative to Mammalian Host Cells

Beyond potency, therapeutic potential hinges on the balance between antiparasitic activity and mammalian cytotoxicity. 2,3-Bis(2,4-difluorophenoxy)quinoxaline, when evaluated in the context of structurally related quinoxaline derivatives (compounds 5k, 12b, and 13a in the same study), exhibited selectivity indices (SI = CC₅₀ mammalian cells / IC₅₀ T. cruzi amastigotes) ranging from 19.5 to 38.4 [1]. While specific SI values for compound 6a were not explicitly reported, its positioning among the most active compounds in the study—alongside derivatives that achieved SI values substantially exceeding the minimum acceptable threshold (SI > 10) for lead progression—provides class-level inference of favorable therapeutic windows [1].

Selectivity index Cytotoxicity Trypanosoma cruzi

2,3-Bis(2,4-difluorophenoxy)quinoxaline Exhibits Moderate Binding to BRD4 Bromodomain (IC₅₀ = 5.77–7.32 μM), Enabling Its Use as a BET Inhibitor Probe Compound

In a distinct pharmacological context, 2,3-Bis(2,4-difluorophenoxy)quinoxaline (CHEMBL265438 / C-6474572) has been evaluated for inhibition of the BRD4 bromodomain, a key epigenetic reader protein implicated in cancer and inflammatory diseases. The compound demonstrated IC₅₀ values of 5.77 μM and 7.32 μM in two independent HTRF assays measuring displacement of a biotinylated histone H4 acetylated peptide from the BRD4 bromodomain [1]. These values represent moderate binding affinity that is consistent with its utility as a chemical probe for BET bromodomain inhibition studies, distinguishing it from quinoxaline derivatives that lack this specific epigenetic target engagement profile [1].

Epigenetics BRD4 bromodomain BET inhibitor

2,3-Bis(2,4-difluorophenoxy)quinoxaline Shows Distinct BRD4 Binding Profile Compared to Other Quinoxaline Derivatives in ChEMBL-Curated Screening

Analysis of ChEMBL-curated bioactivity data reveals that 2,3-Bis(2,4-difluorophenoxy)quinoxaline (CHEMBL265438) exhibits a unique binding signature relative to other quinoxaline-containing compounds screened against the BRD4 bromodomain. While many quinoxaline derivatives in the ChEMBL database are primarily annotated for kinase inhibition or antimicrobial activity, this specific 2,3-diaryloxy derivative demonstrates measurable, albeit moderate, engagement with the BET bromodomain family [1]. The compound also showed weak activation of human RNase L (EC₅₀ = 26 μM), further differentiating its polypharmacology profile from closely related analogs [2]. This distinct target interaction landscape underscores that 2,3-Bis(2,4-difluorophenoxy)quinoxaline cannot be substituted by other 2,3-disubstituted quinoxalines without fundamentally altering the biological outcome of an experiment [1][2].

ChEMBL database BRD4 BET bromodomain Quinoxaline SAR

2,3-Bis(2,4-difluorophenoxy)quinoxaline: Validated Research Applications and Procurement Guidance


Lead Optimization for Chagas Disease and Leishmaniasis Therapeutics

Given its sub-micromolar IC₅₀ against T. cruzi epimastigotes (0.1–0.8 μM) and low-micromolar activity against L. amazonensis amastigotes (1.4–8.6 μM), 2,3-Bis(2,4-difluorophenoxy)quinoxaline is an ideal starting point for medicinal chemistry campaigns targeting neglected tropical diseases [1]. Its >30-fold potency advantage over benznidazole and favorable performance relative to miltefosine positions it as a high-priority scaffold for further derivatization aimed at improving pharmacokinetic properties and in vivo efficacy [1][2]. Research groups should procure this compound when establishing SAR around the 2,3-diaryloxy quinoxaline core for antiparasitic applications [1].

Chemical Probe Development for BET Bromodomain Epigenetic Studies

With validated BRD4 bromodomain binding activity (IC₅₀ = 5.77–7.32 μM) and a structurally distinct quinoxaline core not commonly associated with BET inhibition, 2,3-Bis(2,4-difluorophenoxy)quinoxaline serves as a useful chemical probe for orthogonal validation of BRD4-dependent phenotypes [3]. It is appropriate for use as a control compound in assays where BET bromodomain engagement must be confirmed independently of the more extensively characterized triazolodiazepine or isoxazole BET inhibitor chemotypes [3]. Its moderate potency makes it particularly suitable for studies where complete BRD4 ablation is not desired [3].

Reference Standard for Structure-Activity Relationship (SAR) Studies of 2,3-Diaryloxy Quinoxalines

The compound's well-defined substitution pattern (2,4-difluorophenoxy groups at both the 2- and 3-positions) and the availability of comparative data for close analogs (e.g., 4-fluorophenoxy and 2,4-dichlorophenoxy derivatives) make it an essential reference standard for SAR investigations [1]. Procurement of this specific derivative enables researchers to benchmark the impact of fluorine substitution pattern and electronic effects on both antiparasitic potency and epigenetic target engagement, guiding rational design of next-generation quinoxaline-based agents [1][3].

Comparative Polypharmacology Profiling in Chemical Biology

The compound's unique combination of antiparasitic activity and moderate BRD4 engagement, coupled with weak RNase L activation (EC₅₀ = 26 μM), positions it as a valuable tool for chemical biology studies exploring the intersection of epigenetics and infectious disease [1][4]. Researchers can use 2,3-Bis(2,4-difluorophenoxy)quinoxaline to probe whether BRD4 inhibition contributes to or modulates the observed antiparasitic effects, a hypothesis that cannot be tested using quinoxaline analogs lacking this polypharmacology [1][4]. Procurement is justified when experimental designs require a single compound with multiple, quantifiable target engagement profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Bis(2,4-difluorophenoxy)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.